N-Acetyl-D-glutamine

Catalog No.
S3610956
CAS No.
161579-61-9
M.F
C7H12N2O4
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-glutamine

CAS Number

161579-61-9

Product Name

N-Acetyl-D-glutamine

IUPAC Name

(2R)-2-acetamido-5-amino-5-oxopentanoic acid

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1

InChI Key

KSMRODHGGIIXDV-RXMQYKEDSA-N

SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)N)C(=O)O

Important Note

It's crucial to remember that this research was conducted on pigs and may not translate directly to humans. Further studies are needed to determine the efficacy and safety of N-Acetyl-D-Glutamine in human malnutrition.

  • Metabolic Studies: Some limited research suggests N-Acetyl-D-glutamine might influence cellular metabolism. A study using yeast suggests it may impact the way cells utilize certain amino acids and nitrogen . However, more research is needed to understand its potential role in human metabolism.

N-Acetyl-D-glutamine is a derivative of the amino acid glutamine, where an acetyl group is attached to the nitrogen atom of the amine functional group. Its chemical formula is C7H12N2O3C_7H_{12}N_2O_3. This compound plays a significant role in various biological processes, including protein synthesis and metabolic regulation. It is structurally similar to N-Acetyl-L-glutamine, differing only in the stereochemistry of the glutamine backbone.

N-Acetyl-D-glutamine can undergo several chemical transformations:

  • Hydrolysis: The compound can be hydrolyzed to yield glutamine and acetic acid, facilitated by enzymes such as acylase I. This reaction is crucial for its biological activity and metabolism .
  • Deacetylation: The removal of the acetyl group can occur under specific enzymatic conditions, leading to the formation of D-glutamine and other metabolites.
  • Transamination: N-Acetyl-D-glutamine may participate in transamination reactions, contributing to amino acid metabolism and nitrogen balance in cells.

N-Acetyl-D-glutamine exhibits several biological activities:

  • Metabolic Regulation: It plays a role in nitrogen metabolism and is involved in the urea cycle, helping to convert toxic ammonia into urea for excretion .
  • Neuroprotective Effects: Some studies suggest that N-acetyl derivatives of glutamine may have neuroprotective properties, potentially aiding in conditions like neurodegeneration .
  • Immune Function: It has been implicated in modulating immune responses, possibly influencing cytokine production and immune cell activity.

The synthesis of N-Acetyl-D-glutamine can be achieved through various methods:

  • Enzymatic Synthesis: Using specific enzymes such as N-acetylglutamate synthase, which catalyzes the transfer of an acetyl group from acetyl-CoA to D-glutamate .
  • Chemical Acetylation: D-glutamine can be acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield N-Acetyl-D-glutamine. This method allows for higher yields and purity.

N-Acetyl-D-glutamine has several applications:

  • Nutritional Supplement: It is used as a dietary supplement aimed at enhancing athletic performance and recovery by supporting muscle metabolism.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic roles in treating metabolic disorders and neurodegenerative diseases.
  • Biochemical Research: Employed in studies related to amino acid metabolism and enzyme activity.

Research indicates that N-Acetyl-D-glutamine interacts with various biological systems:

  • Enzyme Interactions: It has been shown to enhance the activity of enzymes like citrate synthase, indicating its role in metabolic pathways .
  • Cell Signaling: The compound may influence signaling pathways related to stress responses and cellular growth, although further studies are needed to elucidate these mechanisms fully.

Several compounds share structural or functional similarities with N-Acetyl-D-glutamine. Here are some notable comparisons:

CompoundStructure/FunctionalityUnique Features
N-Acetyl-L-glutamineL-isomer of glutamine with an acetyl groupPrimarily used in clinical nutrition
N-AcetylglucosamineAmide derivative of glucose; involved in cell wall synthesisKey component of chitin and peptidoglycan
N-Acetyl-L-aspartateAcetylated form of aspartate; involved in neurotransmissionPlays a role in central nervous system function
N-Acetyl-L-cysteineAcetylated form of cysteine; acts as an antioxidantKnown for its mucolytic properties

N-Acetyl-D-glutamine's uniqueness lies in its specific stereochemistry and its targeted role in metabolic regulation, distinguishing it from other acetylated amino acids. Its potential therapeutic applications further enhance its significance in biochemical research and clinical settings.

XLogP3

-1.4

Sequence

Q

Wikipedia

N(2)-acetyl-D-glutamine

Dates

Modify: 2024-04-14

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